molecular formula C12H13BrN2 B8293980 1-(4-Bromo-2-ethyl-benzyl)-1H-pyrazole

1-(4-Bromo-2-ethyl-benzyl)-1H-pyrazole

Cat. No. B8293980
M. Wt: 265.15 g/mol
InChI Key: GEWNQCPEWAZQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07151105B2

Procedure details

A solution of pyrazole (616 mg, 9.1 mmol) in anhydrous DMF (30 mL) was treated with naH (60%, 362 mg). 4-Bromo-1-bromomethyl-2-ethyl-benzene (2.5 g, 9.1 mmol) was added and the resulting solution was stirred at 80° C. for 13 hours before it was cooled down to room temperature. The mixture was diluted with H2O, extracted with Et2O. The combined organic extracts were washed with H2O, brine, dried over MgSO4 and concentrated under reduced pressure. The residue was purified by flash column chromatography to afford the desired product (1.92 g, 80% yield). 1H NMR (300 MHz, CDCl3): δ 1.15 (t, J=7.5 Hz, 3 H), 2.59–2.66 (m, 2 H), 5.30 (s, 2 H), 6.26–6.28 (m, 1 H), 6.86–6.88 (m, 1 H), 7.29–7.32 (m, 2 H), 7.37–7.38 (m, 1 H), 7.54–7.55 (m, 1 H).
Quantity
616 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.[Br:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13]Br)=[C:9]([CH2:15][CH3:16])[CH:8]=1>CN(C=O)C.O>[Br:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][N:1]2[CH:5]=[CH:4][CH:3]=[N:2]2)=[C:9]([CH2:15][CH3:16])[CH:8]=1

Inputs

Step One
Name
Quantity
616 mg
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CBr)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at 80° C. for 13 hours before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled down to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
WASH
Type
WASH
Details
The combined organic extracts were washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
BrC1=CC(=C(CN2N=CC=C2)C=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.92 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.